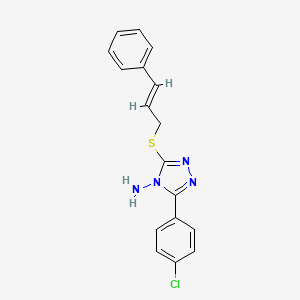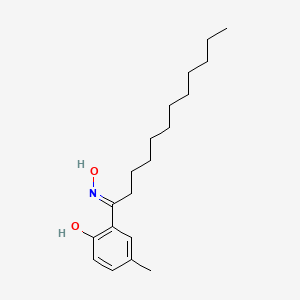
(1Z)-1,2-diphenylethanone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1,2-diphenylethanone semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of urea and are formed by the reaction of semicarbazide with aldehydes or ketones. These compounds are known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1,2-diphenylethanone semicarbazone typically involves the reaction of 1,2-diphenylethanone (benzoin) with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for semicarbazones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1,2-diphenylethanone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the semicarbazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-1,2-diphenylethanone semicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in microbiological studies.
Medicine: Investigated for its potential anticonvulsant and anticancer properties.
Industry: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1Z)-1,2-diphenylethanone semicarbazone involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with cellular proteins and DNA, disrupting normal cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-acetylpyridine semicarbazone
- 2-acetylpyridine N(4)-phenyl semicarbazone
- 3-thiophene aldehyde semicarbazone
- 2,3-thiophene dicarboxaldehyde bis(semicarbazone)
Uniqueness
(1Z)-1,2-diphenylethanone semicarbazone is unique due to its specific structural features and the presence of two phenyl groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound in various research fields .
Properties
CAS No. |
1567-38-0 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[(Z)-1,2-diphenylethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14- |
InChI Key |
IHLCETMHPQTTLB-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/NC(=O)N)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)
